molecular formula C8H11NOS B8307603 4-Amino-2-[(methylthio)methyl]phenol

4-Amino-2-[(methylthio)methyl]phenol

Cat. No.: B8307603
M. Wt: 169.25 g/mol
InChI Key: UUCYEJWUIPKYAP-UHFFFAOYSA-N
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Description

4-Amino-2-[(methylthio)methyl]phenol is a phenolic compound featuring an amino group (-NH₂) at the para position (C4) and a methylthiomethyl (-CH₂-S-CH₃) substituent at the ortho position (C2) of the aromatic ring.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

4-amino-2-(methylsulfanylmethyl)phenol

InChI

InChI=1S/C8H11NOS/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,10H,5,9H2,1H3

InChI Key

UUCYEJWUIPKYAP-UHFFFAOYSA-N

Canonical SMILES

CSCC1=C(C=CC(=C1)N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent at C2 significantly influences the compound’s properties. Key comparisons include:

Table 1: Structural and Electronic Comparison
Compound Name C2 Substituent Key Properties Source
4-Amino-2-[(methylthio)methyl]phenol -(CH₂)SCH₃ Moderate polarity; sulfur enhances lipophilicity and potential redox activity Target
4-Amino-2-phenylphenol -Ph Highly lipophilic; aromatic π-π interactions dominate
4-Amino-2-(methoxymethyl)phenol -(CH₂)OCH₃ Polar; oxygen enables hydrogen bonding and higher solubility
4-Amino-2-(1-pyrrolidinylmethyl)phenol -(CH₂)C₄H₈N Basic; cyclic amine enables ionic interactions and pH-dependent solubility
2-(Methylthio)phenol -SCH₃ Compact structure; direct sulfur attachment may increase acidity
Key Observations:
  • Lipophilicity : The methylthio group in the target compound provides intermediate lipophilicity compared to phenyl (higher) and methoxymethyl (lower) groups.
  • Electronic Effects: Sulfur’s lower electronegativity vs.
  • Steric Effects : The methylene spacer (-CH₂-) in the target compound reduces steric hindrance compared to bulkier groups like pyrrolidinylmethyl.
Stability Considerations:
  • Sulfur Oxidation : The methylthio group may oxidize to sulfoxide or sulfone derivatives under acidic or oxidative conditions, altering reactivity .
  • pH Sensitivity: Amino groups at C4 can protonate, affecting solubility and interaction with biological targets.

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